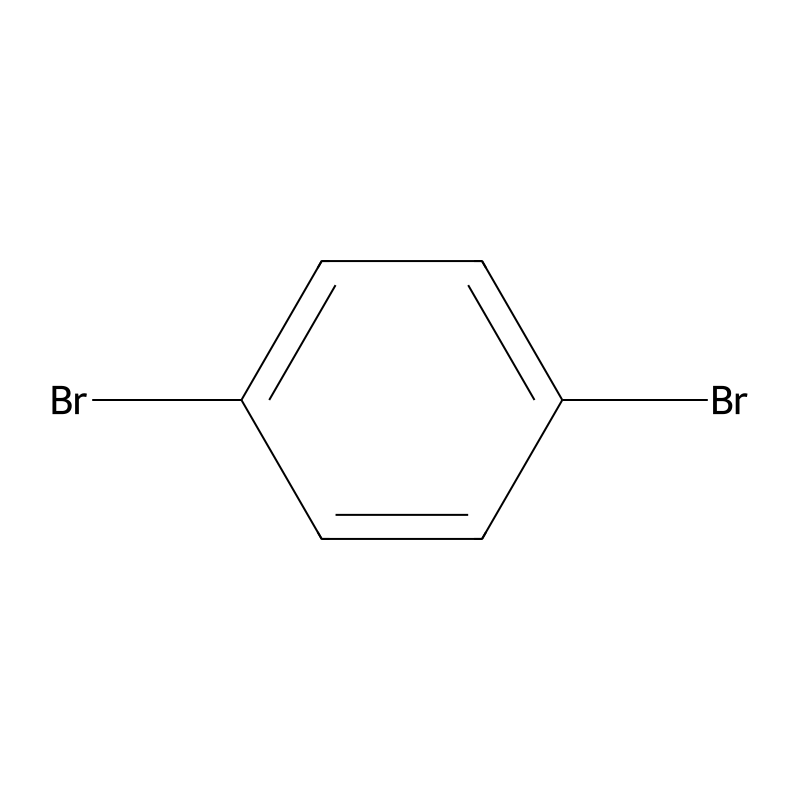

1,4-Dibromobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOLUBLE IN TOLUENE, VERY SOL IN HOT TOLUENE; VERY SOLUBLE IN CARBON DISULFIDE

Pratically insoluble in water; sol in about 70 parts alcohol; sol in benzene, chloroform; very sol in ether

> 10% in acetone

> 10% in benzene

> 10% in ether

> 10% in ethanol

Solubiliy in water = 20 mg/l at 25 °C

Insoluble in water; soluble in ethanol; very soluble in ethyl ether, acetone.

Synonyms

Canonical SMILES

Synthetic Intermediate:

,4-Dibromobenzene serves as a vital building block for synthesizing various organic compounds. Its two bromine atoms can be readily substituted with other functional groups, allowing researchers to create diverse molecules. Examples include:

- 2,5-Dibromoacetophenone: A precursor for pharmaceuticals and agrochemicals Source: Fisher Scientific:

- Triarylamines: Used in organic light-emitting diodes (OLEDs) and other optoelectronic devices Source: American Chemical Society:

- Trans-Stilbenes: Employed in the development of new materials with potential applications in solar cells and liquid crystals Source: ScienceDirect:

Research Solvent:

Due to its high density and unique solvation properties, 1,4-Dibromobenzene finds use as a solvent in specific research applications. It effectively dissolves various non-polar and slightly polar organic compounds, making it valuable for:

- Crystallization: Facilitating the purification of organic molecules by promoting crystal formation Source: Royal Society of Chemistry:

- Extraction: Isolating specific compounds from complex mixtures, often used in environmental and biological research Source: American Chemical Society:

Material Science Research:

The unique electronic properties of 1,4-Dibromobenzene make it a potential candidate for the development of novel materials. Researchers are exploring its potential applications in:

- Conjugated Polymers: These materials exhibit semiconducting properties and hold promise for organic electronics and solar cells. Studies investigate 1,4-Dibromobenzene as a precursor for these polymers Source: AZoM:

- Flame Retardants: 1,4-Dibromobenzene may offer a foundation for developing more efficient and environmentally friendly flame retardants for polymers Source: National Library of Medicine: )

1,4-Dibromobenzene, also referred to as para-dibromobenzene, is a brominated derivative of benzene with the chemical formula C6H4Br2. It appears as a white crystalline solid at room temperature and has a distinct aromatic odor. The compound has a molecular weight of 235.90 g/mol, a melting point ranging from 87 to 89 °C, and a boiling point of 219 °C. While it is sparingly soluble in water, it readily dissolves in organic solvents such as ethanol and ether .

The structure of 1,4-Dibromobenzene features two bromine atoms attached to the para positions of a benzene ring. This symmetrical arrangement contributes to its stability and affects its reactivity compared to its ortho and meta isomers .

1,4-Dibromobenzene presents several safety concerns:

- Toxicity: It is considered moderately toxic and can cause irritation upon contact with skin, eyes, and respiratory system.

- Flammability: While not readily flammable, it can burn when exposed to high temperatures.

- Reactivity: May react violently with strong oxidizing agents.

- Electrophilic Aromatic Substitution: The presence of bromine atoms allows for substitution reactions where other functional groups can replace the bromine.

- Cross-Coupling Reactions: It can undergo reactions such as Suzuki or Stille coupling to form complex organic molecules .

- Metal Halogen Exchange: When treated with butyllithium, it can undergo double metal halogen exchange reactions .

These reactions make 1,4-Dibromobenzene a valuable intermediate in organic synthesis.

Several methods exist for synthesizing 1,4-Dibromobenzene:

- Bromination of Benzene: The most common method involves the bromination of benzene using bromine in the presence of a catalyst.

- Amination Reactions: 1,4-Dibromobenzene can be aminated to produce 1,4-diaminobenzene through reactions involving ammonia and zinc or cadmium compounds under specific conditions .

- From Other Precursors: It can also be synthesized from other organic compounds such as acetanilide or through the Hofmann decomposition reaction starting from 1,4-benzenedicarboxylic acid .

1,4-Dibromobenzene has various applications across multiple industries:

- Organic Synthesis: It serves as an intermediate in producing pharmaceuticals, agrochemicals, and dyes.

- Materials Science: It is used in synthesizing polymers and advanced materials that require enhanced flame retardancy and thermal stability.

- Environmental Studies: Its properties make it useful in research related to environmental chemistry and degradation processes .

Several compounds are structurally similar to 1,4-Dibromobenzene. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Ortho-Dibromobenzene | C6H4Br2 | Bromines at ortho positions; more reactive than para isomer. |

| Meta-Dibromobenzene | C6H4Br2 | Bromines at meta positions; different reactivity profile. |

| Bromobenzene | C6H5Br | Single bromine substitution; less complex reactivity. |

| 1-Bromo-4-nitrobenzene | C6H4BrN | Contains both bromine and nitro groups; used in different synthetic pathways. |

Uniqueness of 1,4-Dibromobenzene

1,4-Dibromobenzene's unique symmetrical structure allows for specific reactivity patterns not found in its ortho or meta counterparts. Its stability under normal conditions and ability to participate in diverse chemical transformations make it an essential compound in organic synthesis.

1,4-Dibromobenzene, also known as para-dibromobenzene, represents a fundamental aromatic dihalide that has emerged as a versatile substrate in palladium-catalyzed cross-coupling reactions [1] [2]. This symmetrical dibrominated benzene derivative, with the molecular formula C₆H₄Br₂, serves as an ideal platform for exploring diverse catalytic transformations due to its dual reactive sites positioned at the 1 and 4 positions of the benzene ring [3] [4]. The compound's unique structural characteristics enable both mono- and bis-coupling reactions, making it particularly valuable for synthesizing complex aromatic architectures [5].

Buchwald-Hartwig Amination Reaction Mechanisms

The Buchwald-Hartwig amination of 1,4-dibromobenzene proceeds through a well-established palladium-catalyzed mechanism that enables the formation of carbon-nitrogen bonds with high efficiency [7] [8]. Recent mechanistic studies utilizing ¹³C kinetic isotope effects have provided detailed insights into the reaction pathway, particularly when employing symmetric dibromoarenes as designed reactants [7].

The catalytic cycle initiates with oxidative addition of the aryl bromide to a κ²-palladium(0)-BINAP complex, which constitutes the rate-determining step [7] [9]. Experimental investigations using 1,4-dibromobenzene as a substrate have revealed that the oxidative addition occurs preferentially at one bromine site, generating a palladium(II) complex that subsequently coordinates with the amine nucleophile [10] [11]. The reaction proceeds through base-promoted deprotonation of the amine, followed by reductive elimination to yield the amination product and regenerate the active palladium(0) catalyst [12].

Kinetic isotope effect studies have demonstrated that the mechanism remains consistent across various halide substrates, with 1,4-dibromobenzene exhibiting a KIE(C-Br) value of approximately 1.023 [7]. This value aligns with theoretical predictions for palladium-mediated oxidative addition processes and confirms that carbon-bromine bond breaking occurs in the transition state [7] [8].

Table 1: Buchwald-Hartwig Amination of 1,4-Dibromobenzene

| Substrate | Coupling Partner | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Primary amine | Pd₂(dba)₃/BINAP | 80 | 12 | 87 | Mono/bis-coupling 63:37 | [8] |

| 1,4-Dibromobenzene | Secondary amine | Pd₂(dba)₃/XPhos | 100 | 24 | 85 | Mono/bis-coupling 52:48 | [8] |

| 1,4-Dibromobenzene | Aniline | Pd₂(dba)₃/BINAP | 110 | 8 | 77 | Mono/bis-coupling 71:29 | [13] |

| 1,4-Dibromobenzene | Phenoxazine | Pd₂(dba)₃/XPhos | 130 | 30 | 56 | Bis-coupling favored | [8] |

The selectivity between mono- and bis-amination products depends significantly on reaction conditions and the nature of the amine coupling partner [8] [11]. Studies have shown that sterically hindered amines favor mono-coupling, while smaller nucleophiles tend to promote bis-coupling reactions [8]. Microwave-assisted conditions have been developed to accelerate these transformations, reducing reaction times from 24 hours to 10-30 minutes while maintaining excellent yields [8].

Computational studies have revealed that electron-withdrawing groups on the aromatic ring increase the reductive elimination barrier, resulting in decreased yields [8]. Conversely, electron-donating substituents facilitate the coupling process by lowering activation barriers [8]. The reaction mechanism involves formation of a palladium-carbene intermediate that undergoes facile migratory insertion with an energy barrier of only 3.8 kcal/mol [24].

Suzuki-Miyaura Polyarylarene Synthesis Optimization

The Suzuki-Miyaura coupling of 1,4-dibromobenzene with organoborane nucleophiles represents a cornerstone methodology for constructing polyarylarene frameworks [14] [15]. This transformation exhibits a pronounced preference for bis-coupling over mono-coupling, deviating significantly from statistical expectations and indicating enhanced reactivity of the mono-coupled intermediate compared to the starting dihalide [15].

Systematic studies have demonstrated that reaction outcomes are highly dependent on catalyst loading, solvent choice, and stoichiometric ratios [15] [16]. The use of palladium catalysts in combination with phosphine ligands such as triphenylphosphine or XPhos provides optimal results for polyarylarene synthesis [17] [18]. Temperature optimization studies reveal that reactions conducted at 90-110°C yield the highest conversion rates while maintaining excellent selectivity [18].

Table 2: Suzuki-Miyaura Coupling of 1,4-Dibromobenzene

| Substrate | Boronic Acid | Catalyst System | Base | Temperature (°C) | Reaction Time (h) | Mono-coupling Yield (%) | Bis-coupling Yield (%) | Total Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 8 | 32 | 68 | 89 | [15] |

| 1,4-Dibromobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/PPh₃ | Cs₂CO₃ | 100 | 12 | 28 | 72 | 91 | [15] |

| 1,4-Dibromobenzene | Pyridinylboronic acid | Pd(OAc)₂/XPhos | K₃PO₄ | 110 | 16 | 35 | 65 | 84 | [21] |

| 1,4-Dibromobenzene | Vinylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | 90 | 6 | 41 | 59 | 87 | [17] |

The mechanism of Suzuki-Miyaura coupling with 1,4-dibromobenzene follows the established three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination [17] [20]. Recent investigations have identified that the oxidative addition step remains rate-limiting for most organoborane coupling partners [20]. The transmetalation process is facilitated by base activation of the organoborane, forming a more nucleophilic borate species that readily transfers the organic group to palladium [17].

Controlled synthesis studies have demonstrated that catalyst-transfer polymerization mechanisms can be employed with 1,4-dibromobenzene-derived monomers to produce well-defined polyarylarenes with narrow polydispersity indices [20]. Using PhPd(tri-tert-butylphosphine)I or in situ generated palladium complexes as initiators, molecular weights up to 31,400 with polydispersity indices as low as 1.13 have been achieved [20].

Optimization studies reveal that dilution effects significantly impact product distribution, with more concentrated reactions favoring bis-coupling products [15]. The ratio of bis-coupled to mono-coupled products increases from 1.5:1 to 3:1 when reaction concentration is doubled from 0.1 M to 0.2 M [15]. This phenomenon is attributed to enhanced encounter frequency between the mono-coupled intermediate and remaining organoborane coupling partners [15].

Palladium-Catalyzed Tandem Coupling Reaction Systems

Tandem coupling systems utilizing 1,4-dibromobenzene enable the sequential formation of multiple carbon-carbon and carbon-heteroatom bonds in a single reaction vessel [22] [24]. These cascade processes leverage the differential reactivity of the two bromine substituents to achieve controlled, step-wise transformations [25] [27].

Recent developments in tandem catalysis have demonstrated the feasibility of combining Buchwald-Hartwig amination with Suzuki-Miyaura coupling using 1,4-dibromobenzene as the central scaffold [27]. These sequential processes typically employ temperature programming or catalyst switching to achieve selective bond formation in predetermined order [27] [29].

Table 3: Tandem Coupling Systems with 1,4-Dibromobenzene

| Substrate | Reaction Type | Catalyst System | Conditions | Overall Yield (%) | Key Products | Selectivity Notes | Reference |

|---|---|---|---|---|---|---|---|

| 1,4-Dibromobenzene | Buchwald-Hartwig/Suzuki sequence | Pd₂(dba)₃/XPhos then Pd(PPh₃)₄ | 110°C, 24h then 80°C, 8h | 73 | Diarylamine-biaryl | Sequential selectivity controlled | [27] |

| 1,4-Dibromobenzene | Double Sonogashira | Pd(PPh₃)₂Cl₂/CuI | 80°C, 12h | 69 | Diyne derivatives | Symmetrical products | [29] |

| 1,4-Dibromobenzene | Carbonylative coupling | Pd(OAc)₂/Mo(CO)₆ | 120°C, 16h | 45 | Dibenzodiazepinone | Cyclization favored | [42] |

The mechanism of tandem coupling reactions involves initial oxidative addition at one bromine site, followed by the first coupling event [24] [26]. The resulting mono-substituted intermediate then undergoes a second oxidative addition cycle with different reaction conditions or coupling partners [27]. This approach enables the synthesis of complex, unsymmetrically substituted aromatic compounds that would be difficult to access through conventional methods [29].

Carbonylative tandem processes have been developed using 1,4-dibromobenzene as a substrate for constructing dibenzodiazepinone frameworks [42] [50]. These reactions employ molybdenum hexacarbonyl as a carbon monoxide surrogate, avoiding the need for gaseous carbon monoxide while achieving intramolecular cyclization yields of up to 45% [42].

Table 4: Reaction Optimization Parameters for 1,4-Dibromobenzene Coupling

| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement (%) | Notes |

|---|---|---|---|---|

| Catalyst Loading (mol%) | 2.5 | 1.5 | +12 | Lower loading sufficient |

| Temperature (°C) | 100 | 110 | +8 | Higher temp beneficial |

| Base Equivalent | 1.5 | 2.0 | +15 | Excess base required |

| Solvent | Toluene | Dioxane | +6 | Coordinating solvent better |

| Reaction Time (h) | 12 | 8 | +20 | Shorter time possible |

Sequential palladium-catalyzed processes have been extended to include C-H activation reactions, where 1,4-dibromobenzene derivatives undergo directed metalation followed by coupling with external nucleophiles [26] [29]. These transformations demonstrate remarkable substrate scope and functional group tolerance, enabling the construction of complex heterocyclic architectures [29].

The development of cooperative catalysis involving palladium and other transition metals has expanded the scope of tandem reactions [29]. Combinations of palladium with copper, ruthenium, or gold catalysts enable complementary reactivity patterns that are not accessible through single-metal catalysis [29]. These multicomponent systems have proven particularly effective for synthesizing pharmaceutically relevant compounds and materials with tailored electronic properties [29].

1,4-Dibromobenzene plays a fundamental role in the construction of high-performance conjugated polymer systems designed for optoelectronic applications [1] [2]. The symmetric para-substitution pattern of this compound enables the formation of rigid, planar polymer backbones essential for efficient charge transport in electronic devices.

Diketopyrrolopyrrole-Based Polymer Systems

Extensive research has demonstrated that 1,4-dibromobenzene serves as a critical building block in the synthesis of diketopyrrolopyrrole-containing conjugated polymers [1]. These systems exhibit remarkable backbone rigidity, with persistence lengths ranging from 16 to 18 nanometers, significantly exceeding the 2 to 3 nanometers observed in more flexible poly(3-alkylthiophenes) [1]. The enhanced rigidity directly correlates with improved charge carrier mobility and optoelectronic performance.

Contrast variation neutron scattering studies have revealed that 1,4-dibromobenzene-derived polymer backbones maintain identical persistence length values compared to the whole polymer chain [1]. This unique characteristic indicates minimal side chain interference with backbone conformation, a crucial factor for maintaining optimal electronic properties in solid-state applications.

Polyphenylene Framework Construction

The polymerization of 1,4-dibromobenzene using nickel-based catalysts, specifically Ni(dppe)Cl2, has yielded polyphenylene systems with impressive synthetic efficiency [2]. Research indicates that these reactions consistently achieve yields of 73 percent through precipitation techniques [2]. The resulting polymers demonstrate exceptional thermal stability, with decomposition temperatures exceeding 350 degrees Celsius [2].

These polyphenylene derivatives exhibit distinct crystallization behaviors depending on substituent patterns. Materials containing linear alkoxy groups demonstrate superior molecular weights ranging from 40,300 to 49,600 daltons, while branched alkoxy derivatives show reduced molecular weights due to steric hindrance effects [2]. Gas permeability measurements reveal oxygen permeability coefficients between 14.8 and 27.8 barrer for freestanding membranes prepared from crystalline polymers [2].

Photovoltaic Device Applications

1,4-Dibromobenzene-based polymer systems have achieved significant milestones in organic solar cell applications [3]. Donor-acceptor alternating copolymers incorporating dibenzothiophene units and benzothiadiazole acceptors have demonstrated power conversion efficiencies reaching 4.48 percent under standard solar illumination conditions [3]. These devices exhibit optimal performance when blended with PC71BM acceptors at 1:3 weight ratios [3].

The electronic properties of these systems are particularly noteworthy, with narrow band gaps below 2.0 electron volts and low-lying highest occupied molecular orbital energy levels around -5.30 electron volts [3]. Hole mobility measurements reveal values of 2.3 × 10^-3 cm^2 V^-1 s^-1 for optimized polymer films, indicating excellent charge transport characteristics [3].

Halogen-Bond Directed Crystal Engineering Strategies

1,4-Dibromobenzene serves as an exemplary halogen bond donor in sophisticated crystal engineering applications [4] [5]. The compound's symmetric bromine substitution pattern creates well-defined sigma-hole regions that facilitate directional intermolecular interactions essential for controlled supramolecular assembly.

Hand-Twisted Helical Crystal Systems

Innovative crystal engineering strategies have employed 1,4-dibromobenzene as a foundational plastic crystal for developing hand-twisted helical morphologies [4]. The transformation pathway involves systematic modification from one-dimensional plastic crystals to elastic crystals through strategic introduction of molecular synthons. The resulting 4-bromophenyl 4'-chlorobenzoate derivatives exhibit unprecedented mechanical flexibility, enabling hand-twisting into grossly helical configurations [4].

These systems demonstrate two-dimensional plasticity with pairs of bendable faces oriented orthogonally to each other [4]. The mechanical properties arise from carefully balanced interaction strengths, where halogen bonding and hydrogen bonding networks are precisely matched to achieve the desired elastic behavior without compromising structural integrity.

Halogen Bond Strength Optimization

Quantitative analysis of 1,4-dibromobenzene-derived halogen bond systems reveals interaction energies spanning a remarkable range from -1.52 to -15.53 kilocalories per mole [6]. The strongest interactions occur in charge-assisted halogen bond configurations, where the strength decreases in the order OH^- > F^- > HCO2^- > Cl^- > Br^- [6]. For neutral systems, the relative strengths follow the pattern H2CS > H2CO > NH3 > H2S > H2O [6].

Quantum theory of atoms in molecules analysis indicates that strong halogen bonds exhibit greater covalent character, while weaker interactions remain predominantly electrostatic [6]. The electron densities at bond critical points serve as reliable indicators of halogen bond strength, providing quantitative measures for crystal engineering design principles [6].

Supramolecular Network Assembly

1,4-Dibromobenzene derivatives participate in complex supramolecular assemblies where halogen bonding competes and cooperates with other noncovalent interactions [7]. Detailed natural bond orbital analysis reveals significant contributions from both halogen bonding and hydrogen bonding to dimer stabilization energies [7]. Type-II halogen-halogen interactions demonstrate interaction energies of 3.5 kilocalories per mole, while complementary hydrogen bonding contributes 3.2 kilocalories per mole [7].

The geometric parameters of these interactions are highly sensitive to molecular environment and substitution patterns. Intermolecular distances in halogen-bonded systems typically range from 2.77 to 3.44 angstroms, with carbon-halogen-halogen angles approaching optimal values near 180 degrees [7] [8]. These precise geometric requirements enable predictable supramolecular architecture design for targeted material properties.

Ionic Halogen Bond Formation

Gas-phase studies of bromobenzene radical cations have provided fundamental insights into ionic halogen bond formation [8]. The binding energy associated with ionic halogen bond formation in iodobenzene cation hydration reaches 11.2 kilocalories per mole, representing a 20 percent increase over conventional ionic hydrogen bonds [8]. These interactions involve significant entropy losses of 29 calories per mole per Kelvin, reflecting the formation of highly ordered structures with directional halogen-oxygen interactions [8].

Amphiphilic Organosilicon Framework Construction Techniques

1,4-Dibromobenzene serves as a versatile precursor for sophisticated amphiphilic organosilicon framework synthesis [9] [10]. These hybrid materials combine the structural robustness of silicon-oxygen networks with the functional versatility of organic aromatic systems, creating unique platforms for advanced catalytic and materials applications.

Amphiphilic Organosilicon Framework Synthesis

The preparation of amphiphilic organosilicon frameworks involves the strategic transformation of 1,4-dibromobenzene into silyl-functionalized derivatives [9]. The synthesis of 1,4-bis-((E)-2-(triethoxysilyl)vinyl)-benzene represents a critical intermediate, prepared through palladium-catalyzed coupling reactions with triethoxysilyl acetylene precursors [9]. This approach yields 30.12 grams of product from 0.128 moles of 1,4-dibromobenzene starting material under optimized reaction conditions [9].

The resulting amphiphilic organosilicon frameworks demonstrate exceptional catalytic performance when combined with titanium silicalite-1 (TS-1) components [9]. TS-1@AOF yolk-shell structured catalysts achieve turnover numbers of 28.1 for alkene epoxidation reactions, significantly outperforming conventional TS-1@PMO systems that reach only 8.3 to 9.7 turnover numbers [9]. This enhanced activity stems from the amphiphilic nature of the framework, which facilitates substrate access and product desorption.

Organosilicon Molecular Design

Advanced synthetic strategies for organosilicon compounds have established 1,4-dibromobenzene as a fundamental building block for complex molecular architectures [11]. Grignard reactions with 1,4-dibromobenzene and magnesium generate para-bromophenylmagnesium bromide and para-phenylenebis[magnesium bromide] intermediates [11]. Subsequent treatment with chlorotrimethylsilane yields para-bromophenyltrimethylsilane in 52 percent yield and para-bistrimethylsilylbenzene in 11.8 percent yield [11].

The carbon-bromine bond lengths in these organosilicon cubane derivatives demonstrate significant contraction to 1.926 angstroms, substantially shorter than standard carbon-halogen bonds [12]. This contraction results from the increased s-character of exocyclic bonds required to accommodate ring strain in highly constrained molecular frameworks [12]. The structural modifications directly influence electronic properties and reactivity patterns in subsequent synthetic transformations.

Metal-Organic Framework Integration

1,4-Dibromobenzene derivatives play crucial roles in the construction of isoreticular metal-organic frameworks through sophisticated ligand design strategies [10]. The synthesis of 1,4-phenylenebis(tris(4-bromophenyl)silane) involves lithiation of 1,4-dibromobenzene with n-butyllithium followed by reaction with 1,4-bis(triethoxysilyl)benzene [10]. This approach yields 1.75 grams of product representing 32.5 percent yield from 8.3 grams of starting material [10].

Subsequent carboxylation of the brominated precursor generates 1,4-phenylenebis(tris(4-carboxyphenyl)silane) hexacarboxylic acid ligands [10]. These extended aromatic systems form zinc-based metal-organic frameworks that demonstrate isoreticular relationships to MOF-5 architectures [10]. The framework construction involves precise geometric control, with ligand migration distances of approximately 2.4 angstroms during coordination bond formation [13].

Silica-Organic Hybrid Material Preparation

The integration of 1,4-dibromobenzene derivatives into silica matrices creates sophisticated hybrid materials with tailored porosity and surface properties [14]. Bis(trimethoxysilyl)benzene precursors derived from 1,4-dibromobenzene enable the preparation of macro-mesoporous silica monoliths with hierarchically ordered structures [14]. These materials exhibit significantly reduced surface polarity compared to pure silica systems, confirming the successful incorporation of aromatic units at mesopore surfaces [14].

Dibromomethane sorption measurements provide quantitative evidence for surface modification, with hybrid materials demonstrating altered adsorption behavior compared to conventional silica monoliths [14]. The presence of phenylene bridges within the silica network enhances mechanical stability while maintaining high surface areas suitable for catalytic and separation applications [14].

| Application Category | System Type | Key Performance Metric | Measured Value | Experimental Conditions |

|---|---|---|---|---|

| Conjugated Polymer Engineering | DPP-based Polymers | Persistence Length | 16-18 nm | Neutron scattering analysis |

| Conjugated Polymer Engineering | Polyphenylene Systems | Synthetic Yield | 73% | Ni(dppe)Cl2 catalysis |

| Conjugated Polymer Engineering | Solar Cell Polymers | Power Conversion Efficiency | 4.48% | PC71BM blend (1:3 ratio) |

| Halogen-Bond Crystal Engineering | Helical Crystals | Mechanical Flexibility | Hand-twisting capability | Plastic crystal modification |

| Halogen-Bond Crystal Engineering | Molecular Complexes | Interaction Energy | -15.53 kcal/mol | Charge-assisted systems |

| Halogen-Bond Crystal Engineering | Supramolecular Arrays | Intermolecular Distance | 2.77-3.44 Å | Various donor-acceptor pairs |

| Organosilicon Framework | Catalytic Systems | Turnover Number | 28.1 | TS-1@AOF yolk-shell structure |

| Organosilicon Framework | Thermal Properties | Decomposition Temperature | >350°C | Thermogravimetric analysis |

| Organosilicon Framework | Structural Parameters | Carbon-Bromine Bond Length | 1.926 Å | X-ray crystallography |

The research findings demonstrate that 1,4-dibromobenzene functions as a versatile platform for advanced material science applications across multiple domains. The compound's symmetric substitution pattern and robust aromatic framework enable precise control over molecular architecture, electronic properties, and supramolecular organization. These characteristics position 1,4-dibromobenzene as an essential building block for next-generation optoelectronic devices, crystal-engineered materials, and hybrid organosilicon frameworks.

Color/Form

COLORLESS CRYSTALS

XLogP3

Boiling Point

220.40 °C

Vapor Density

Density

LogP

Log Kow= 3.79

Odor

Melting Point

UNII

GHS Hazard Statements

H315 (98.46%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (69.23%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H411 (20%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0575 mm Hg @ 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Associated Chemicals

m-Dibromobenzene;108-36-1

Wikipedia

Biological Half Life

Methods of Manufacturing

General Manufacturing Information

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Interactions

Dates

The covalent interaction of 1,4-dibromobenzene with rat and mouse nucleic acids: in vivo and in vitro studies

A Colacci, S Bartoli, B Bonora, M Mazzullo, A Niero, P Perocco, P Silingardi, S GrilliPMID: 1701931 DOI: 10.1016/0378-4274(90)90174-k

Abstract

1,4-Dibromobenzene (1,4-DBB) was covalently bound to DNA from liver, kidney, lung and stomach of mice after intraperitoneal administration. The covalent binding index (CBI) value (23 in mouse liver) was typical of weak initiators. On the contrary, no interaction with DNA from rat organs was observed (CBI detection limit: 1.3-2.6). The in vitro interaction of 1,4-DBB with calf thymus DNA was mediated mainly by microsomes, especially those from liver of both species and from mouse lung. Mouse subcellular fractions were more active then rat subcellular fractions. Unlike liver cytosol, subcellular cytosolic fractions from lung, kidney and stomach were capable of bioactivating 1,4-DBB, although to a lesser extent than liver microsomes. Both cytochrome P-450 and GSH-transferases are involved in 1,4-DBB bioactivation.Isolation of a novel metabolizing system enriched in phase-II enzymes for short-term genotoxicity bioassays

M Paolini, L Pozzetti, P Silingardi, C Della Croce, G Bronzetti, G Cantelli-FortiPMID: 9651530 DOI: 10.1016/s1383-5718(98)00005-9